molecular formula C8H16O B098052 (Z)-Oct-3-en-1-ol CAS No. 18185-81-4

(Z)-Oct-3-en-1-ol

Cat. No.: B098052
CAS No.: 18185-81-4
M. Wt: 128.21 g/mol
InChI Key: YDXQPTHHAPCTPP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Oct-3-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a strong fruity aroma, often used as a flavor and fragrance ingredient. This compound is also known for its presence in various natural sources, including mushrooms and certain plants .

Chemical Reactions Analysis

Types of Reactions

(Z)-Oct-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Z)-Oct-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

(Z)-Oct-3-en-1-ol exerts its effects through various molecular mechanisms. It acts as a signaling molecule in plants, mediating interactions between plants and herbivores or pathogens. In microbial systems, it disrupts cellular processes by interfering with membrane integrity and enzyme activity . The compound also affects dopamine neurons by disrupting dopamine handling, leading to neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Oct-3-en-1-ol is unique due to its specific aroma profile and its role as a signaling molecule in various biological systems. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

18185-81-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-3-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3

InChI Key

YDXQPTHHAPCTPP-AATRIKPKSA-N

SMILES

CCCCC=CCCO

Isomeric SMILES

CCCC/C=C/CCO

Canonical SMILES

CCCCC=CCCO

density

0.830-0.850

20125-85-3
18185-81-4
20125-84-2

physical_description

white to slightly yellowish liquid with a musty, mushroom-like odou

Pictograms

Irritant; Environmental Hazard

solubility

insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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